

# 6-Bromo-1-methylquinolin-2(1H)-one CAS number and physical constants

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## Compound of Interest

Compound Name: 6-Bromo-1-methylquinolin-2(1H)-one

Cat. No.: B176343

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## Technical Guide: 6-Bromo-1-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Identification and Properties

This technical guide provides an in-depth overview of **6-Bromo-1-methylquinolin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

CAS Number: 16717-25-2[1][2][3]

Molecular Formula: C<sub>10</sub>H<sub>8</sub>BrNO

Synonyms: 6-Bromo-1-methyl-1H-quinolin-2-one

## Physical and Chemical Constants

Quantitative data for **6-Bromo-1-methylquinolin-2(1H)-one** is summarized in the table below. While specific experimental data for some physical constants are not readily available in the literature, values for closely related compounds are provided for estimation.

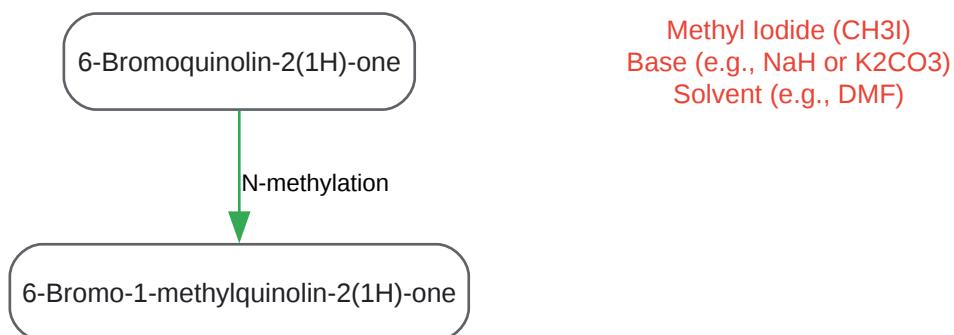
Property	Value	Source/Analogue
Molecular Weight	238.08 g/mol	[4]
Melting Point	Data not available	Analogue: 6-Bromo-2-methylquinoline, 101-105 °C[2]
Boiling Point	Data not available	---
Solubility	Predicted to have low aqueous solubility.	General quinolinone derivatives are poorly soluble in water.
Soluble in organic solvents (e.g., ethanol, dichloromethane).	Analogue: 6-Bromo-1-methylisoquinoline	

## Synthesis and Experimental Protocols

The synthesis of **6-Bromo-1-methylquinolin-2(1H)-one** can be achieved through the N-methylation of 6-Bromoquinolin-2(1H)-one. The following protocol is adapted from established methodologies for the N-alkylation of similar quinolinone scaffolds.

## Proposed Synthesis of 6-Bromo-1-methylquinolin-2(1H)-one

A potential synthetic route involves the direct methylation of the nitrogen atom of the precursor, 6-Bromoquinolin-2(1H)-one.



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Caption: Proposed synthesis of **6-Bromo-1-methylquinolin-2(1H)-one**.

## Detailed Experimental Protocol: N-methylation

This protocol details the N-methylation of 6-Bromo-3-hydroxyquinolin-2(1H)-one, which can be adapted for 6-Bromoquinolin-2(1H)-one by omitting the hydroxyl group considerations.[\[4\]](#)

### Materials and Reagents:

- 6-Bromoquinolin-2(1H)-one (starting material)
- Methyl iodide (alkylating agent)
- Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (base)
- Anhydrous N,N-Dimethylformamide (DMF) (solvent)
- Ethyl acetate
- Saturated ammonium chloride solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### Procedure:

- To a solution of 6-Bromoquinolin-2(1H)-one (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 mmol) portion-wise at 0°C.
- Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0°C and add methyl iodide (1.1 mmol) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

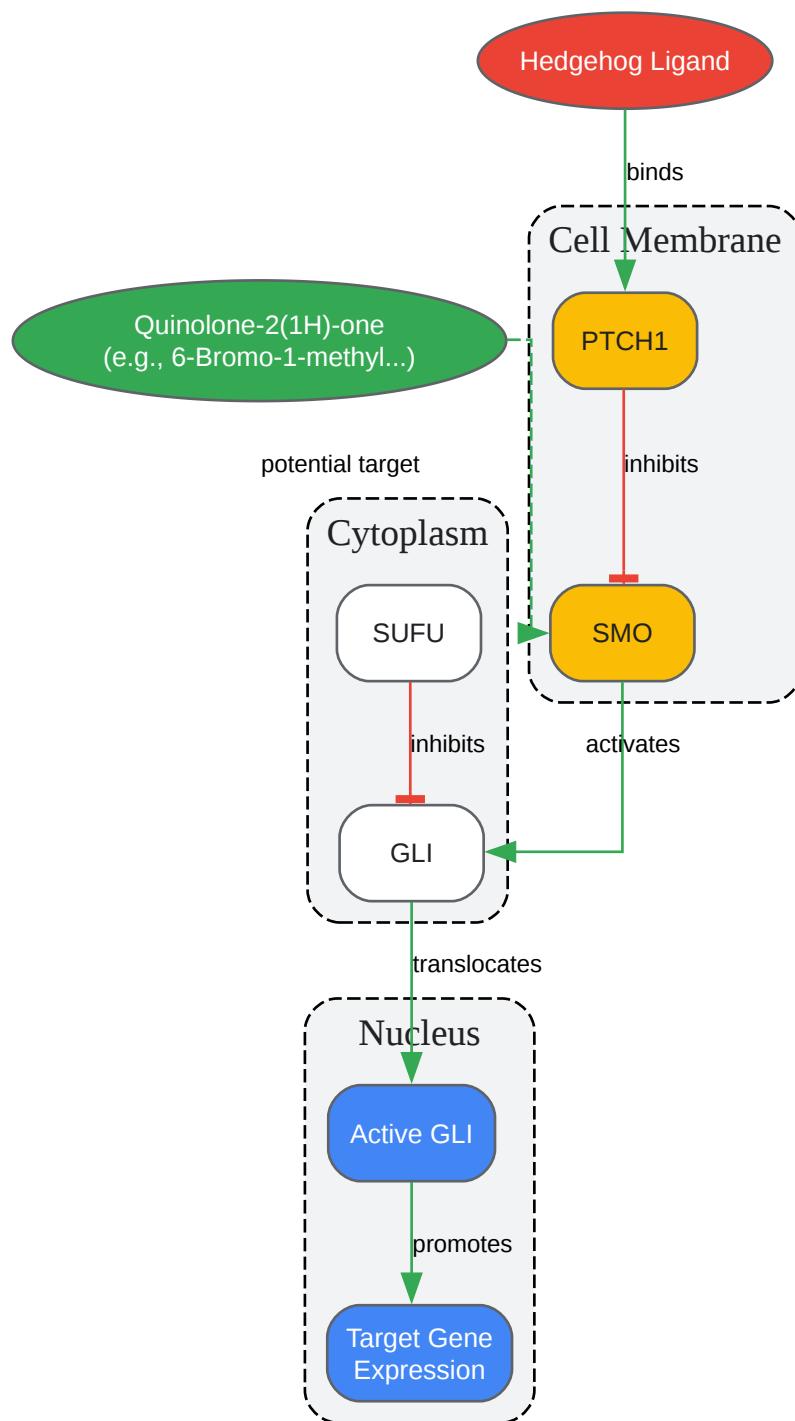
- Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **6-Bromo-1-methylquinolin-2(1H)-one**.
- Characterize the purified product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Biological Context and Potential Applications

While specific biological data for **6-Bromo-1-methylquinolin-2(1H)-one** is limited, the broader class of quinolin-2(1H)-one derivatives has been identified as pharmacologically significant. Notably, some have been investigated as inhibitors of the Hedgehog Signaling Pathway (HSP), which is implicated in various forms of cancer.<sup>[3]</sup>

## The Hedgehog Signaling Pathway (HSP)

The Hedgehog signaling pathway is crucial during embryonic development and is often aberrantly reactivated in cancers. The pathway is initiated by the binding of a Hedgehog (Hh) ligand to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.

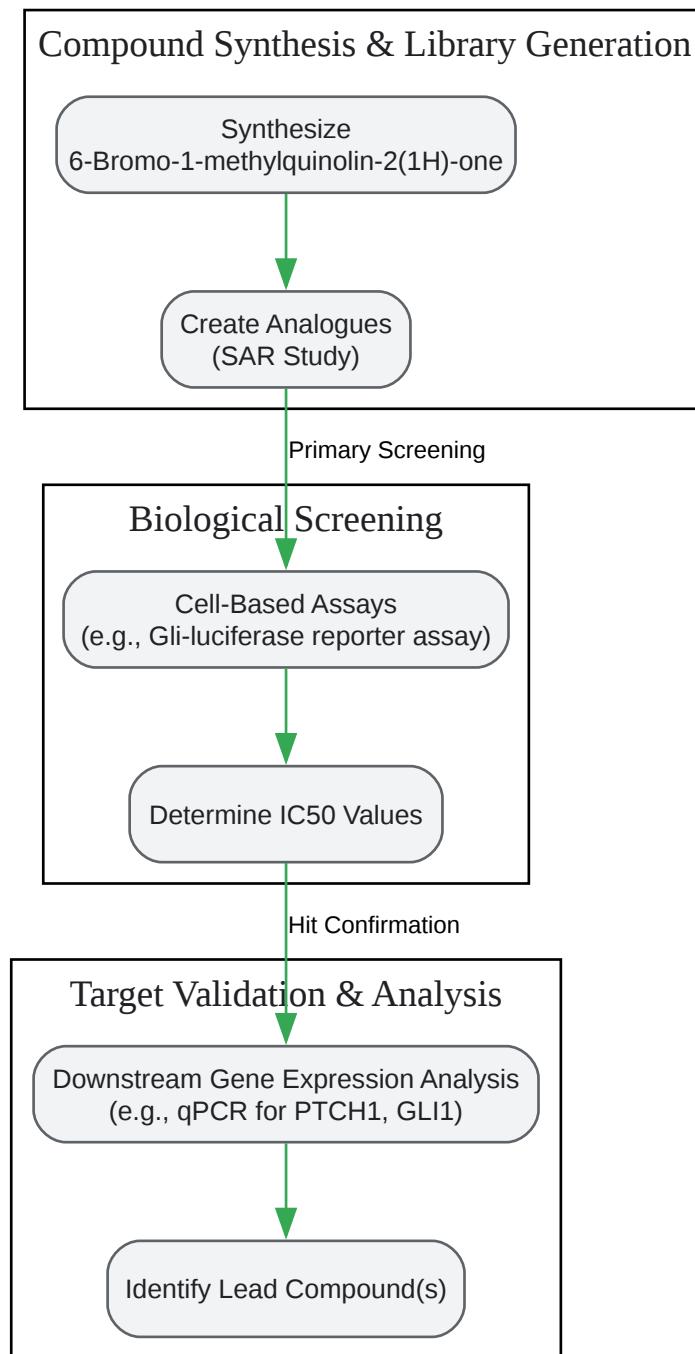


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Caption: Simplified Hedgehog Signaling Pathway and potential inhibition.

## Experimental Workflow: Screening for HSP Inhibition

The following workflow outlines a general approach to screen **6-Bromo-1-methylquinolin-2(1H)-one** and its analogues for inhibitory activity against the Hedgehog Signaling Pathway.



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Caption: Workflow for screening quinolinone derivatives as HSP inhibitors.

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## References

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